molecular formula C24H25NO3 B11598720 3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-3-phenylpropan-1-amine

3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-3-phenylpropan-1-amine

Cat. No.: B11598720
M. Wt: 375.5 g/mol
InChI Key: MSMGILWIFGCKCS-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-3-phenylpropan-1-amine is a complex organic compound that features a benzodioxole ring, a methoxybenzyl group, and a phenylpropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-3-phenylpropan-1-amine typically involves multi-step organic reactions. One common approach is to start with the benzodioxole ring, which can be synthesized through the condensation of catechol with formaldehyde. The phenylpropanamine backbone can be introduced via a Friedel-Crafts alkylation reaction, followed by reductive amination to attach the amine group. The methoxybenzyl group can be added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-3-phenylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-3-phenylpropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The benzodioxole ring and methoxybenzyl group may play a role in binding to these targets, while the phenylpropanamine backbone may influence the compound’s overall activity. Specific pathways involved in its mechanism of action can include inhibition or activation of enzymes, modulation of receptor activity, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)-3-phenylpropan-1-amine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]-3-phenylpropan-1-amine

InChI

InChI=1S/C24H25NO3/c1-26-21-10-7-18(8-11-21)16-25-14-13-22(19-5-3-2-4-6-19)20-9-12-23-24(15-20)28-17-27-23/h2-12,15,22,25H,13-14,16-17H2,1H3

InChI Key

MSMGILWIFGCKCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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